12-Methoxycalanolide A
Description
12-Methoxycalanolide A is a coumarin-derived natural product primarily investigated for its antiviral properties, particularly against HIV-1. These structural motifs are critical for its reported inhibition of reverse transcriptase enzymes .
Properties
CAS No. |
142566-60-7 |
|---|---|
Molecular Formula |
C23H28O5 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(16R,17R,18S)-18-methoxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
InChI |
InChI=1S/C23H28O5/c1-7-8-14-11-16(24)27-22-17(14)21-15(9-10-23(4,5)28-21)20-18(22)19(25-6)12(2)13(3)26-20/h9-13,19H,7-8H2,1-6H3/t12-,13-,19+/m1/s1 |
InChI Key |
KEWWSURXGADRPV-VPZZIHKRSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)OC |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methoxycalanolide A involves multiple steps, starting with the extraction of dried fruits and twigs of Calophyllum lanigerum using a 1:1 mixture of dichloromethane and methanol . The extract undergoes sequential solvent partitioning, followed by chromatographic purification to isolate the desired compound .
Industrial Production Methods: Industrial production of this compound is not extensively documented. the extraction and purification process from natural sources remains the primary method. Advances in synthetic organic chemistry may lead to more efficient industrial production methods in the future.
Chemical Reactions Analysis
Types of Reactions: 12-Methoxycalanolide A undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents.
Major Products Formed: The major products formed from these reactions include various derivatives of calanolides, which may possess different biological activities .
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of 12-Methoxycalanolide A involves the inhibition of HIV-1 reverse transcriptase . This enzyme is crucial for the replication of the HIV-1 virus. By binding to the enzyme, this compound prevents the conversion of viral RNA into DNA, thereby inhibiting viral replication . This compound is particularly effective against strains of HIV-1 that are resistant to other NNRTIs .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with 12-Methoxycalanolide A, based on available evidence:
Key Observations:
- Methoxy vs. Methyl Groups: Unlike methyl substitutions in glycosides (e.g., Methyl Alpha-O-Glycopyranoside), the methoxy group in this compound enhances lipophilicity and enzyme-binding affinity, critical for antiviral activity .
- Solubility: The brominated compound C7H5BrO2 exhibits a solubility of 0.687 mg/ml, comparable to coumarins like this compound, which typically have low aqueous solubility due to aromatic rings .
Bioactivity and Mechanisms
- Enzyme Inhibition: this compound targets HIV-1 reverse transcriptase non-competitively, a mechanism distinct from nucleoside analogs like zidovudine. Similar coumarins (e.g., calanolide B) show overlapping targets but differ in potency due to substitution patterns .
- Methylation Effects: Methylated compounds like Methyl Alpha-O-Glycopyranoside are often used to study glycosylation but lack antiviral activity, underscoring the importance of methoxy positioning in this compound .
Q & A
Q. How should researchers address batch variability in this compound’s biological activity during assay optimization?
- Methodological Answer : Implement a tiered QC protocol: (1) pre-screen batches via LC-MS for impurities, (2) validate activity in a reference cell line (e.g., MT-4 for HIV), and (3) normalize dose-response curves to an internal standard (e.g., efavirenz). Use ANOVA to compare inter-batch EC50 values and discard outliers exceeding ±2SD. Report QC criteria in methods to enhance cross-study comparability .
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